molecular formula C23H21N7 B12199832 9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B12199832
M. Wt: 395.5 g/mol
InChI Key: YTXIPPFZIUIWMY-UHFFFAOYSA-N
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Description

9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex polycyclic compound that belongs to the class of hexazatetracyclic compounds. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a combination of phenyl and pyridinyl groups. The presence of these functional groups and the intricate ring system make this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multi-step reactions. One common method involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of multiple nitrogen atoms allows for strong interactions with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene lies in its specific combination of phenyl and pyridinyl groups, along with the hexazatetracyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

IUPAC Name

9-phenyl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C23H21N7/c1-2-8-17(9-3-1)21-27-22-25-15-28(14-18-10-6-7-13-24-18)16-29(22)23-26-19-11-4-5-12-20(19)30(21)23/h1-13,21H,14-16H2,(H,25,27)

InChI Key

YTXIPPFZIUIWMY-UHFFFAOYSA-N

Canonical SMILES

C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CC=N5)C6=CC=CC=C6

Origin of Product

United States

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